molecular formula C12H15NO3 B1599172 Ethyl 2-oxo-2-(phenethylamino)acetate CAS No. 82756-06-7

Ethyl 2-oxo-2-(phenethylamino)acetate

Cat. No.: B1599172
CAS No.: 82756-06-7
M. Wt: 221.25 g/mol
InChI Key: OHNZGTYWJOYRPX-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(phenethylamino)acetate is an organic compound with the molecular formula C12H15NO3 It is a derivative of phenethylamine and is characterized by the presence of an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-2-(phenethylamino)acetate can be synthesized through several methods. One common approach involves the reaction of phenethylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Another method involves the Ugi multicomponent reaction, where phenethylamine, ethyl glyoxylate, and an isocyanide are combined in a one-pot reaction to form the desired product . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(phenethylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-oxo-2-(phenethylamino)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(phenethylamino)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenethylamine, which can then interact with various receptors and enzymes in biological systems. The compound’s effects are mediated through pathways involving neurotransmitter receptors, such as dopamine and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2-(phenylamino)acetate: Similar in structure but with a phenyl group instead of a phenethyl group.

    Ethyl 2-oxo-2-(p-tolylamino)acetate: Contains a p-tolyl group, which affects its chemical properties and reactivity.

    Ethyl 2-oxo-2-(4-methoxyphenylamino)acetate: The presence of a methoxy group influences its biological activity.

Uniqueness

Ethyl 2-oxo-2-(phenethylamino)acetate is unique due to the presence of the phenethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, including medicinal chemistry and organic synthesis .

Properties

IUPAC Name

ethyl 2-oxo-2-(2-phenylethylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)11(14)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNZGTYWJOYRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400023
Record name ethyl 2-oxo-2-(phenethylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82756-06-7
Record name ethyl 2-oxo-2-(phenethylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

181 g (1.24 mol) of diethyl oxalate and 500 ml of toluene were placed in a flask, to which 100 g (825 mmol) of 2-phenethylamine was added dropwise at room temperature for 45 minutes. The reaction mixture was heated at 60° C. for two hours, and was further reacted at 75° C. for two hours. The solution was then concentrated at room temperature until the residual quantity of toluene became about 50 ml. The generated precipitation was filtered off and washed with about 50 ml of toluene. 400 ml of hexane was added to the filtrate at 50° C., so as to precipitate crystals. The mixture was further cooled down to 5° C. and stirred for 30 minutes. Then, resulting crystals were filtered, washed with hexane, and dried to obtain 158 g (710 mmol, yield 86%) of ethyl N-(2-phenylethyl)oxamate as white crystals.
Quantity
181 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-oxo-2-(phenethylamino)acetate
Reactant of Route 2
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Ethyl 2-oxo-2-(phenethylamino)acetate

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